
Erdosteine-13C4
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Overview
Description
Erdosteine-13C4 (CAS: 1217230-31-3; HY-B0289S) is a stable isotope-labeled analog of Erdosteine, where four carbon atoms are replaced with carbon-13 (13C) isotopes. This modification facilitates its use in quantitative metabolic and pharmacokinetic studies, enabling precise tracking in biological systems without altering its pharmacological activity . The unlabelled form of Erdosteine (CAS: 84611-23-4) is a mucolytic agent with multifunctional properties, including anti-inflammatory, antibacterial, and antioxidant effects. It specifically inhibits lipopolysaccharide (LPS)-induced NF-κB activation, a key pathway in inflammatory responses . This compound retains these properties while offering enhanced utility in research settings, such as mass spectrometry-based assays, due to its isotopic labeling .
The compound is available in high purity (98% by HPLC, 99% atom 13C) and is marketed in quantities ranging from 10 mg to 100 mg, with prices spanning $750 to $3,000 USD . Its molecular formula is C₄¹³C₄H₁₁NO₄S₂, and it has a molecular weight of 253.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erdosteine-13C4 involves the incorporation of carbon-13 isotopes into the Erdosteine molecule. This process typically starts with the synthesis of carbon-13 labeled precursors, which are then used in the multi-step synthesis of Erdosteine. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the incorporation of the isotopes without altering the chemical structure of Erdosteine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their consistent incorporation. Quality control measures are stringent to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Metabolic Activation
Erdosteine-13C4
is a prodrug metabolized in the liver to its active metabolite, Metabolite M1 (N
-(2-carboxymethylthioacetyl)homocysteine), via enzymatic hydrolysis of the thiolactone ring . This reaction releases a free thiol (-SH) group critical for its pharmacological activity.
Key Steps in Metabolism:
-
Ring-Opening Hydrolysis : Liver esterases cleave the thiolactone ring, forming Metabolite M1 with a free -SH group .
-
Bioactivation : The free thiol group in M1 scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation .
Reaction Parameter | Detail | Source |
---|---|---|
Enzymes Involved | Esterases, cytochrome P450 | |
Major Metabolite | Metabolite M1 (free thiol form) | |
Half-Life (Metabolite) | ~5–6 hours (in vivo) |
Antioxidant Reactions
The active metabolite M1 derived from Erdosteine-13C4
exhibits robust antioxidant activity via:
-
ROS Scavenging : Neutralizes H2O2
, hypochlorous acid (HOCl
), and superoxide (O2−
) with rate constants comparable to glutathione (GSH) . -
Lipid Peroxidation Inhibition : Reduces malondialdehyde (MDA) levels in oxidative stress models .
Experimental Evidence:
-
In human neutrophils, M1 reduced ROS production by 60–80% at 10 µM .
-
In A549 lung cells, M1 decreased H2O2
-induced DNA damage by 50% .
Interaction with Inflammatory Pathways
Erdosteine-13C4
modulates inflammation through:
-
NF-κB Inhibition : Suppresses LPS-induced IKK activity, reducing pro-inflammatory cytokines (IL-6, IL-1β) .
-
Mucoregulatory Effects : Disrupts disulfide bonds in mucus glycoproteins, reducing viscosity .
Pathway | Mechanism | Source |
---|---|---|
NF-κB Suppression | Inhibits IKK-mediated phosphorylation | |
Mucus Rheology | Cleaves S-S bonds in mucin |
Scientific Research Applications
Erdosteine-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Erdosteine.
Biology: Helps in tracking the distribution and interaction of Erdosteine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Erdosteine.
Industry: Employed in the development of new formulations and delivery systems for Erdosteine .
Mechanism of Action
Erdosteine-13C4 exerts its effects through several mechanisms:
Mucolytic Action: It breaks down mucus by cleaving disulfide bonds in mucoproteins, reducing mucus viscosity.
Anti-inflammatory Action: Inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines.
Antioxidant Action: Scavenges reactive oxygen species, protecting cells from oxidative damage
Comparison with Similar Compounds
Erdosteine-13C4 can be compared to structurally and functionally analogous compounds across three categories: isotopic analogs, pharmacological analogs, and antibacterial agents.
Isotopic Analogs
This compound is distinguished from its non-labeled counterpart, Erdosteine, by its isotopic composition. While both share identical pharmacological profiles, this compound is uniquely suited for tracer studies in drug metabolism and bioavailability research. No other 13C-labeled mucolytic agents are widely documented in the provided evidence, underscoring its niche utility .
Pharmacological Analogs
Anti-Inflammatory and Antioxidant Compounds
- Ergosterol Peroxide : A steroid derivative with anti-inflammatory and antitumor activities. Unlike this compound, it lacks mucolytic effects and is primarily sourced from fungi .
- Ermanin: A flavonoid with anti-inflammatory and antibacterial properties.
Metabolic Disease Therapeutics
- Ertugliflozin: A sodium-glucose cotransporter 2 (SGLT2) inhibitor for Type 2 diabetes.
- Ertiprotafib : Dual inhibitor of PTP1B and IKK-β, with PPAR agonism. It addresses insulin resistance but lacks mucolytic or antibacterial activity .
Antibacterial Agents
Key Findings :
- This compound’s combination of mucolytic, anti-inflammatory, and antibacterial effects is unique among the compounds analyzed.
- Unlike Eravacycline and Ertapenem, which are purely antibacterial, this compound addresses comorbid inflammatory pathways in respiratory infections .
- Its isotopic labeling provides a research advantage absent in non-labeled analogs like Erdosteine .
Physicochemical Properties
Pharmacological Comparison
Activity | This compound | Ertugliflozin | Eravacycline |
---|---|---|---|
NF-κB Inhibition | Yes | No | No |
Antibacterial | Yes | No | Yes |
Antioxidant | Yes | No | No |
Metabolic Tracer | Yes | No | No |
Biological Activity
Erdosteine-13C4 is a stable isotope-labeled derivative of erdosteine, a compound primarily recognized for its mucolytic properties. However, recent research has highlighted its multifaceted biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Overview of Erdosteine
Erdosteine is a thiol compound that was originally developed as a mucolytic agent for treating chronic respiratory diseases. Its mechanism involves breaking down mucus viscosity, thereby enhancing mucociliary clearance. Beyond this primary function, erdosteine has demonstrated significant antioxidant and anti-inflammatory properties, making it a candidate for various therapeutic applications.
1. Antioxidant Properties
Erdosteine exhibits strong antioxidant effects through its metabolite Met 1, which scavenges reactive oxygen species (ROS). Studies indicate that Met 1 can effectively neutralize hydrogen peroxide (H2O2) and hypochlorous acid (HOCl), demonstrating an affinity comparable to glutathione (GSH) . This antioxidant activity is crucial in mitigating oxidative stress in various pathological conditions.
Reactive Species | Scavenging Activity |
---|---|
Hydrogen Peroxide (H2O2) | High |
Hypochlorous Acid (HOCl) | High |
Superoxide Anion (O2−) | Moderate |
2. Anti-inflammatory Effects
Erdosteine has been shown to inhibit nuclear factor-κB (NF-κB) activation in response to lipopolysaccharide (LPS), thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β . This property underscores its potential in managing inflammatory diseases.
- Case Study : In a mouse model of lung injury induced by LPS, erdosteine significantly reduced neutrophil influx and apoptosis in bronchial epithelium .
3. Antibacterial Activity
Recent studies have indicated that erdosteine enhances the efficacy of antibiotics against biofilm-associated bacterial infections. It facilitates antibiotic penetration into biofilms and disrupts the extracellular matrix, which is often resistant to conventional treatments .
Antibiotic | Activity with Erdosteine | Biofilm Type |
---|---|---|
Vancomycin | Enhanced | MRSA |
Linezolid | Enhanced | MRSA |
Amoxicillin/Clavulanate | Enhanced | MSSA |
Erdosteine's ability to improve antibiotic effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible Staphylococcus aureus (MSSA) biofilms highlights its potential role in treating chronic infections .
The biological activities of this compound are attributed to its structural characteristics as a thiol compound. The incorporation of stable isotopes aids in tracing metabolic pathways and understanding its pharmacokinetics:
Q & A
Basic Research Questions
Q. What experimental methods are recommended to verify the purity and isotopic enrichment of Erdosteine-13C4 in synthetic studies?
- Methodological Answer : Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, mass spectrometry (MS) to verify isotopic labeling (e.g., 13C incorporation), and elemental analysis to assess purity. For isotopic enrichment, high-resolution MS or isotope-ratio mass spectrometry (IRMS) can quantify 13C abundance. Ensure all protocols align with reproducibility standards, such as documenting reaction conditions, yields, and purification steps. Include raw spectral data in supplementary materials for transparency .
Q. How should researchers design experiments to evaluate the stability of this compound under varying physiological conditions?
- Methodological Answer : Conduct stability studies using simulated physiological buffers (e.g., PBS at pH 7.4, gastric fluid at pH 2.0) and monitor degradation via high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Include controls with unlabeled Erdosteine to compare degradation kinetics. Optimize sampling intervals (e.g., 0, 6, 12, 24 hours) and triplicate runs to ensure statistical reliability. Report deviations in stability attributed to isotopic labeling .
Q. What are the best practices for integrating this compound data into published studies while adhering to journal guidelines?
- Methodological Answer : Follow journal-specific requirements for data presentation. For example, include raw spectral data and chromatograms in supplementary files, label tables with sequential Arabic numerals, and avoid duplicating data in text and figures. Use standardized abbreviations (e.g., "LPS" for lipopolysaccharide) and reference established protocols for NF-κB inhibition assays. Ensure all compound characterizations are cross-referenced with primary literature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-inflammatory efficacy of this compound across different in vitro and in vivo models?
- Methodological Answer : Perform a systematic review to identify methodological disparities (e.g., LPS concentration, cell lines, or animal strains). Conduct comparative studies using standardized protocols, such as identical NF-κB reporter assays in HEK293 cells and murine macrophages. Employ meta-analysis to quantify effect sizes across studies, adjusting for variables like dosing regimens or isotopic batch variability. Address confounding factors (e.g., endotoxin contamination) through rigorous quality-control measures .
Q. What experimental frameworks are recommended to investigate the isotopic effect of 13C labeling on Erdosteine’s pharmacokinetics?
- Methodological Answer : Design pharmacokinetic (PK) studies comparing this compound and unlabeled Erdosteine in matched animal models. Use LC-MS/MS to measure plasma/tissue concentrations and calculate parameters like AUC, Cmax, and half-life. Apply tracer techniques (e.g., stable isotope labeling) to track metabolite distribution. Validate findings using compartmental modeling and statistical tools (e.g., ANOVA for inter-group differences). Discuss isotopic effects on metabolic pathways in the context of mass-dependent enzymatic processing .
Q. How can researchers optimize dose-response studies for this compound to account for variability in antioxidant activity assays?
- Methodological Answer : Use orthogonal assays (e.g., DPPH radical scavenging, glutathione oxidation assays) to cross-validate antioxidant capacity. Implement factorial design experiments to test interactions between dose, incubation time, and reactive oxygen species (ROS) sources. Apply nonlinear regression models to estimate EC50 values and confidence intervals. Include internal standards (e.g., ascorbic acid) to normalize inter-assay variability. Report limitations, such as interference from isotopic labeling in colorimetric assays .
Q. What strategies are effective in correlating this compound’s muco-modulatory effects with its molecular targets in complex biological systems?
- Methodological Answer : Combine proteomics (e.g., SILAC labeling) and transcriptomics (RNA-seq) to identify pathways modulated by this compound in airway epithelial cells. Validate targets via CRISPR knockouts or pharmacological inhibitors. Use isotopic tracing (13C) to track drug incorporation into mucus glycoproteins. Employ confocal microscopy to visualize real-time mucus secretion changes. Integrate multi-omics data using bioinformatics tools (e.g., Gene Ontology enrichment) to prioritize high-confidence targets .
Properties
Molecular Formula |
C8H11NO4S2 |
---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino](1,2-13C2)ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1 |
InChI Key |
QGFORSXNKQLDNO-HNZXROKESA-N |
Isomeric SMILES |
C1CSC(=O)C1N[13C](=O)[13CH2]S[13CH2][13C](=O)O |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CSCC(=O)O |
Origin of Product |
United States |
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